

solubility of 3-Bromo-6-chloro-2-methylpyridine in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-6-chloro-2-methylpyridine

Cat. No.: B7766732

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Bromo-6-chloro-2-methylpyridine** in Organic Solvents

Abstract

3-Bromo-6-chloro-2-methylpyridine is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.^[1] Its reactivity and utility are intrinsically linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of **3-Bromo-6-chloro-2-methylpyridine** in various organic solvents. We will explore the underlying physicochemical principles governing its solubility, offer predictive insights, and detail robust experimental protocols for empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solution characteristics to optimize reaction conditions, purification processes, and product formulation.

Physicochemical Profile of 3-Bromo-6-chloro-2-methylpyridine

A molecule's solubility is dictated by its structure and physical properties. The key characteristics of **3-Bromo-6-chloro-2-methylpyridine** (CAS No: 132606-40-7) are summarized below.

Property	Value	Significance for Solubility
Molecular Formula	<chem>C6H5BrC1N</chem> [1] [2] [3]	Indicates a compact, substituted aromatic structure.
Molecular Weight	206.47 g/mol [1] [2] [3]	A moderate molecular size, generally favorable for solubility.
Appearance	White to light yellow powder, lump, or yellow liquid [1]	Physical state can vary; may exist as a low-melting solid.
Boiling Point	220.6°C at 760 mmHg [1]	High boiling point suggests significant intermolecular forces.
Density	1.624 g/cm³ [1]	Denser than many common organic solvents.
LogP (Octanol/Water)	2.81 [2]	A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, predicting good solubility in organic solvents.
Topological Polar Surface Area (TPSA)	12.89 Å² [2]	This very low TPSA suggests weak polar interactions, reinforcing the prediction of poor water solubility but favorable solubility in less polar organic media.
Hydrogen Bond Acceptors	1 (Pyridine Nitrogen) [2]	Can accept a hydrogen bond, allowing for interaction with protic solvents.
Hydrogen Bond Donors	0 [2]	Cannot donate hydrogen bonds, limiting its interaction with certain solvents.

Expert Analysis: The molecular structure is key. The pyridine ring, with its nitrogen atom, introduces a polar, basic site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.^[4] However, this is counterbalanced by the non-polar methyl group and the two bulky, electron-withdrawing halogen atoms (Bromo- and Chloro-), which increase the molecule's lipophilicity and van der Waals surface area. The high LogP and low TPSA values strongly predict that **3-Bromo-6-chloro-2-methylpyridine** will be readily soluble in a broad range of non-polar to moderately polar organic solvents, with limited solubility in highly polar, protic solvents like water.

Theoretical Framework: The Science of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.^{[5][6][7]} Dissolution is an energetic process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions. A favorable dissolution process occurs when the new interactions are energetically similar to or stronger than the ones broken.

- Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit weak van der Waals dispersion forces. They will effectively solvate the non-polar regions of **3-Bromo-6-chloro-2-methylpyridine**, making good solubility likely.^[8]
- Polar Aprotic Solvents (e.g., Dichloromethane, THF, Acetone): These solvents possess permanent dipoles but do not have acidic protons for hydrogen bonding. They are excellent candidates for dissolving our target compound, as their dipoles can interact favorably with the polar C-X and pyridine ring bonds without the high energetic cost of disrupting a strong hydrogen-bonding network.
- Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents feature both a dipole and a hydrogen-bond-donating group (-OH). They can interact with the pyridine nitrogen via hydrogen bonding. Solubility is expected to be good, though perhaps slightly less than in polar aprotic solvents, as the solvent's own strong hydrogen-bonding network must be disrupted.

The interplay of these forces dictates the compound's solubility profile across different solvent classes.

Caption: Intermolecular forces driving solubility.

Predictive Solubility Analysis

Based on the theoretical principles and physicochemical properties, we can predict the solubility of **3-Bromo-6-chloro-2-methylpyridine** in common laboratory solvents.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Non-Polar	Hexane, Toluene, Benzene	Moderate to High	Favorable van der Waals interactions with the lipophilic parts of the molecule dominate.[8]
Halogenated	Dichloromethane (DCM), Chloroform	Very High	Excellent match of polarity; strong dipole-dipole interactions. DCM is noted as a solvent in its synthesis.[9]
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	High	Moderate polarity and ability to interact with the pyridine ring make these effective solvents.
Esters	Ethyl Acetate	High	Good balance of polar (carbonyl) and non-polar (alkyl) regions to solvate the molecule effectively.
Ketones	Acetone	High	Strong polar aprotic character allows for effective solvation.
Alcohols (Protic)	Methanol, Ethanol, Isopropanol	Moderate to High	Capable of hydrogen bonding with the pyridine nitrogen, but the solvent's own H-bonding network offers some resistance.
Highly Polar Aprotic	DMSO, DMF	High	Strong dipoles make them powerful

solvents for a wide range of compounds, including this one.

Highly Polar Protic	Water	Very Low	The molecule's large non-polar surface area and lack of H-bond donating groups lead to poor hydration.
---------------------	-------	----------	--

Experimental Protocol for Quantitative Solubility Determination

While predictions are valuable, empirical data is essential for process design. The isothermal shake-flask method is a reliable standard for determining solubility.[\[5\]](#)

Objective: To accurately measure the equilibrium solubility of **3-Bromo-6-chloro-2-methylpyridine** in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

- **3-Bromo-6-chloro-2-methylpyridine** ($\geq 98\%$ purity)
- Solvent of choice (HPLC grade)
- Scintillation vials or flasks with screw caps
- Analytical balance
- Temperature-controlled shaker or incubator
- Syringe filters (0.22 μm , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- Analytical instrument (e.g., HPLC-UV, GC-FID)

Methodology:

- Preparation of Stock Standards: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to create a calibration curve.
- Sample Preparation: Add an excess amount of solid **3-Bromo-6-chloro-2-methylpyridine** to a vial containing a known volume (e.g., 5 mL) of the solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.^[5]
- Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved micro-particles.
- Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
- Analysis: Analyze the diluted sample using the calibrated analytical method (e.g., HPLC) to determine the precise concentration.
- Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Safety and Handling Precautions

As a laboratory chemical, **3-Bromo-6-chloro-2-methylpyridine** requires careful handling.

- Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation or damage.^[10]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.^{[11][12]}

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid generating dust. Wash hands thoroughly after handling.[12][13]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

Conclusion

3-Bromo-6-chloro-2-methylpyridine is a lipophilic, moderately polar compound. Its physicochemical properties, particularly its high LogP and low TPSA, indicate excellent solubility in a wide array of common organic solvents, especially polar aprotic and halogenated types like dichloromethane, THF, and ethyl acetate. Moderate solubility is expected in alcohols and non-polar hydrocarbons, while solubility in water is negligible. For critical applications in research and development, the predictive analysis presented herein should be validated by robust experimental methods, such as the detailed shake-flask protocol. A thorough understanding of these solubility characteristics is fundamental to harnessing the full synthetic potential of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ws [chem.ws]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 [chemicalbook.com]
- 10. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrCIN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [solubility of 3-Bromo-6-chloro-2-methylpyridine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7766732#solubility-of-3-bromo-6-chloro-2-methylpyridine-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com